

In Vitro Potency and Selectivity of Tegoprazan Benzoate: A Technical Guide

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Compound of Interest

Compound Name: Tegoprazan (Benzoate)

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Introduction

Tegoprazan, a potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs), Tegoprazan offers a distinct mechanism of action by reversibly binding to the H⁺/K⁺-ATPase (proton pump) in a potassium-competitive manner.^{[1][2][3]} This technical guide provides an in-depth overview of the in vitro potency and selectivity of Tegoprazan benzoate, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Data Presentation: In Vitro Potency and Selectivity

The in vitro inhibitory activity of Tegoprazan has been evaluated against gastric H⁺/K⁺-ATPase from various species, demonstrating potent and consistent inhibition. Furthermore, its selectivity has been established by comparing its activity against the related Na⁺/K⁺-ATPase.

Enzyme Source	Parameter	Value (μM)	Reference
Porcine Gastric H+/K+-ATPase	IC50	0.29 - 0.53	[4] [5] [6] [7] [8] [9]
Canine Gastric H+/K+-ATPase	IC50	0.29 - 0.52	[4] [5] [6] [7]
Human Gastric H+/K+-ATPase	IC50	0.29 - 0.52	[4] [5] [6] [7]
Canine Kidney Na+/K+-ATPase	IC50	>100	[4] [5]

Table 1: In Vitro Potency of Tegoprazan against H+/K+-ATPase. The half-maximal inhibitory concentration (IC50) values demonstrate Tegoprazan's potent inhibition of the proton pump across different species.

Parameter	Value	Description	Reference
Inhibition Mechanism	Potassium-Competitive	Tegoprazan competes with K+ ions for binding to the H+/K+-ATPase.	[1] [4] [5]
Reversibility	Reversible	The binding of Tegoprazan to the H+/K+-ATPase is not permanent, allowing for a controlled duration of action.	[1] [3] [4] [5]
Selectivity (vs. Na+/K+-ATPase)	>192-fold (approx.)	Calculated based on the ratio of IC50 for Na+/K+-ATPase to the average IC50 for H+/K+-ATPase.	[4] [5]

Table 2: Mechanistic and Selectivity Profile of Tegoprazan. This table highlights the key characteristics of Tegoprazan's interaction with the proton pump.

Experimental Protocols

Preparation of Porcine Gastric H⁺/K⁺-ATPase-Enriched Microsomes

A consistent and reliable source of the target enzyme is crucial for in vitro assays. Porcine gastric microsomes are a commonly used source for H⁺/K⁺-ATPase.

Materials:

- Fresh porcine stomachs
- Homogenization Buffer (e.g., 250 mM Sucrose, 5 mM PIPES-Tris, pH 6.8)
- Density Gradient Solutions (e.g., Ficoll/Sucrose gradients)
- Ultracentrifuge

Protocol:

- Obtain fresh porcine stomachs from a slaughterhouse and place them on ice.
- Isolate the gastric mucosa from the fundic region.
- Homogenize the mucosal scrapings in ice-cold homogenization buffer.
- Perform differential centrifugation to obtain a crude microsomal fraction.
- Layer the crude microsomes onto a Ficoll/sucrose density gradient.
- Perform ultracentrifugation to separate the H⁺/K⁺-ATPase-enriched vesicles.
- Collect the enriched fraction, wash, and resuspend in a suitable storage buffer.
- Determine the protein concentration of the prepared microsomes (e.g., using the Bradford protein assay).

- Store the enriched microsomes at -80°C until use.

In Vitro H⁺/K⁺-ATPase Inhibition Assay

This assay determines the inhibitory potency of Tegoprazan by measuring the enzymatic activity of H⁺/K⁺-ATPase. The activity is quantified by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

- H⁺/K⁺-ATPase-enriched porcine gastric microsomes
- Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl₂)
- ATP (Tris salt)
- Tegoprazan benzoate (in a suitable solvent, e.g., DMSO)
- Trichloroacetic acid (TCA)
- Colorimetric reagent for phosphate detection (e.g., Malachite Green-based reagent)
- Microplate reader

Protocol:

- Pre-incubate varying concentrations of Tegoprazan benzoate with the H⁺/K⁺-ATPase-enriched microsomes in the assay buffer in a 96-well plate.
- Initiate the enzymatic reaction by adding ATP to each well.
- Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
- Terminate the reaction by adding ice-cold TCA.
- Add the colorimetric reagent to each well to detect the released inorganic phosphate.
- Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

- Calculate the percentage of inhibition for each Tegoprazan concentration relative to a vehicle control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the Tegoprazan concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Na⁺/K⁺-ATPase Selectivity Assay

To assess the selectivity of Tegoprazan, its inhibitory activity against Na⁺/K⁺-ATPase is measured and compared to its activity against H⁺/K⁺-ATPase.

Materials:

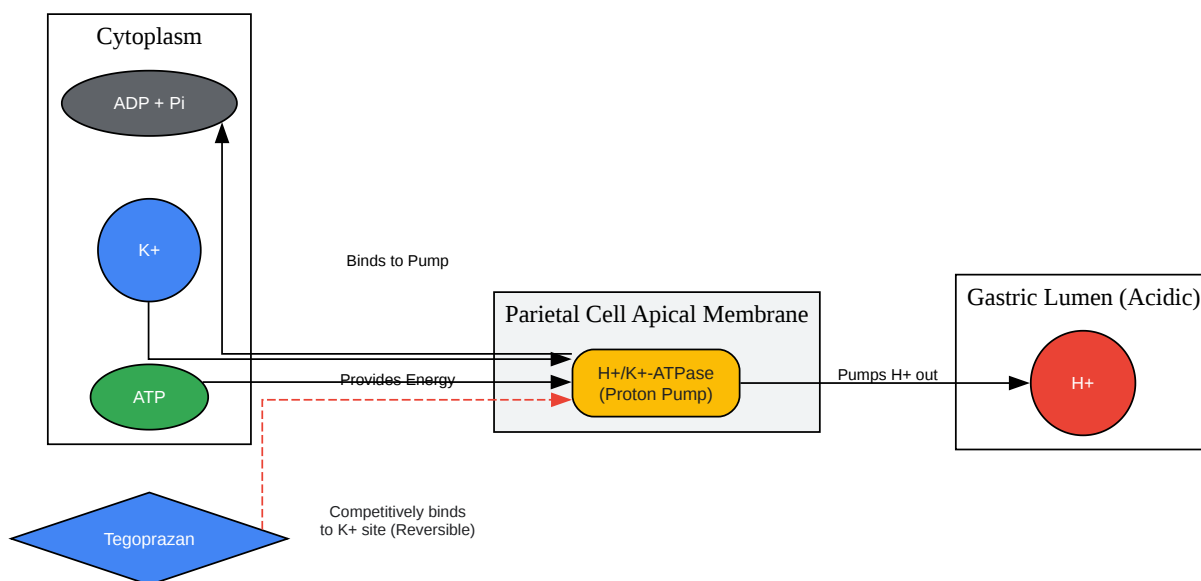
- Commercially available or prepared Na⁺/K⁺-ATPase (e.g., from canine kidney)
- Assay Buffer specific for Na⁺/K⁺-ATPase (containing NaCl, KCl, and MgCl₂)
- ATP
- Tegoprazan benzoate
- Ouabain (a known Na⁺/K⁺-ATPase inhibitor, as a positive control)
- Reagents for phosphate detection as described above

Protocol:

- The protocol is similar to the H⁺/K⁺-ATPase inhibition assay, with modifications to the enzyme source and assay buffer composition to be optimal for Na⁺/K⁺-ATPase activity.
- Pre-incubate varying concentrations of Tegoprazan benzoate with Na⁺/K⁺-ATPase.
- Initiate the reaction with ATP and incubate at 37°C.
- Terminate the reaction and measure the released inorganic phosphate.
- Calculate the IC₅₀ value for Tegoprazan against Na⁺/K⁺-ATPase.

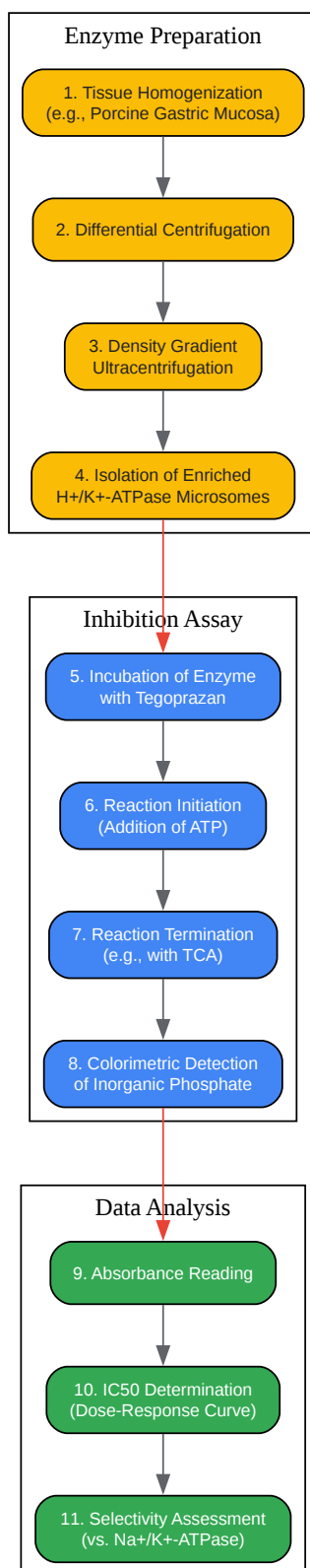
- The selectivity index is determined by dividing the IC₅₀ for Na⁺/K⁺-ATPase by the IC₅₀ for H⁺/K⁺-ATPase.

Mandatory Visualizations



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Caption: Mechanism of Tegoprazan as a Potassium-Competitive Acid Blocker.



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Caption: Experimental Workflow for In Vitro Potency and Selectivity Assessment.

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